Methyl 3-hydroxy-2-methoxybenzoate
Overview
Description
Methyl 3-hydroxy-2-methoxybenzoate, also known as methyl 2-hydroxy-3-methoxybenzoate, is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid and belongs to the class of aromatic esters. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It’s known that the compound can be used as a starting reagent in the synthesis of gefitinib . The synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption .
Result of Action
It’s known that the compound can be used in the synthesis of gefitinib, a drug used for certain breast, lung and other cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-hydroxy-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the methylation of 3-hydroxy-2-methoxybenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This reaction also requires reflux conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and automated systems helps in maintaining consistent product quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-2-methoxybenzoic acid or 3-methoxy-2-methoxybenzaldehyde.
Reduction: Formation of 3-hydroxy-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Used as a flavoring agent and fragrance in the food and cosmetic industries.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate (Methyl salicylate): Known for its use as a flavoring agent and in topical analgesics.
Methyl 4-hydroxybenzoate (Methyl paraben): Widely used as a preservative in cosmetics and pharmaceuticals.
Methyl 3-methoxysalicylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
Methyl 3-hydroxy-2-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-hydroxy-2-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRCBDHKPQKBBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564341 | |
Record name | Methyl 3-hydroxy-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-25-7 | |
Record name | Methyl 3-hydroxy-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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